2,5-dibromothiophene-3-sulfonyl Chloride
Overview
Description
2,5-Dibromothiophene-3-sulfonyl Chloride is an organosulfur compound with the molecular formula C4HBr2ClO2S2. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonyl Chloride typically involves the bromination of thiophene followed by sulfonylation. The process can be summarized as follows:
Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to yield 2,5-dibromothiophene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene-3-sulfonyl Chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms and sulfonyl chloride group make the compound highly reactive towards nucleophiles, facilitating substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents include amines, alcohols, or thiols, typically under basic conditions or with the aid of a catalyst.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,5-Dibromothiophene-3-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,5-Dibromothiophene-3-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The bromine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
2,5-Dibromothiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Thiophene-3-sulfonyl Chloride: Lacks the bromine atoms, resulting in different reactivity and applications.
2,3,5-Tribromothiophene:
Uniqueness: 2,5-Dibromothiophene-3-sulfonyl Chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which confer high reactivity and versatility in organic synthesis. This combination makes it a valuable intermediate in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2,5-dibromothiophene-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZMVJAZXKXHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406956 | |
Record name | 2,5-dibromothiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70374-40-2 | |
Record name | 2,5-Dibromo-3-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70374-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dibromothiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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